molecular formula C14H19NO3 B13510648 tert-Butyl 8-aminochromane-3-carboxylate

tert-Butyl 8-aminochromane-3-carboxylate

Cat. No.: B13510648
M. Wt: 249.30 g/mol
InChI Key: UWORPEGHRSTXQF-UHFFFAOYSA-N
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Description

tert-Butyl 8-aminochromane-3-carboxylate is an organic compound that belongs to the class of chromanes Chromanes are bicyclic compounds containing a benzene ring fused to a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 8-aminochromane-3-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes but optimized for yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: tert-Butyl 8-aminochromane-3-carboxylate can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert nitro groups to amino groups or reduce carbonyl compounds to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Conditions for substitution reactions often involve bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

tert-Butyl 8-aminochromane-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 8-aminochromane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions, while the chromane ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 8-aminochromane-3-carboxylate is unique due to the combination of the chromane ring, the tert-butyl protecting group, and the amino functionality. This combination provides a versatile scaffold for further chemical modifications and applications in various fields.

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

tert-butyl 8-amino-3,4-dihydro-2H-chromene-3-carboxylate

InChI

InChI=1S/C14H19NO3/c1-14(2,3)18-13(16)10-7-9-5-4-6-11(15)12(9)17-8-10/h4-6,10H,7-8,15H2,1-3H3

InChI Key

UWORPEGHRSTXQF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CC2=C(C(=CC=C2)N)OC1

Origin of Product

United States

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